molecular formula C16H15N3 B7587698 N-(1-pyridin-3-ylethyl)quinolin-4-amine

N-(1-pyridin-3-ylethyl)quinolin-4-amine

Cat. No.: B7587698
M. Wt: 249.31 g/mol
InChI Key: XQJDVJPDZZELEV-UHFFFAOYSA-N
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Description

N-(1-pyridin-3-ylethyl)quinolin-4-amine is a quinoline derivative featuring a 4-aminoquinoline core substituted with a pyridin-3-ylethyl group.

Properties

IUPAC Name

N-(1-pyridin-3-ylethyl)quinolin-4-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15N3/c1-12(13-5-4-9-17-11-13)19-16-8-10-18-15-7-3-2-6-14(15)16/h2-12H,1H3,(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XQJDVJPDZZELEV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CN=CC=C1)NC2=CC=NC3=CC=CC=C32
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15N3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Anti-Parasitic Activity

  • Compound 134 (7-chloro-N-(pyridin-4-yl)quinolin-4-amine): Exhibited moderate anti-Plasmodium falciparum activity (IC₅₀ = 11.7 ± 3 μM), comparable to analogs with trifluoromethyl substitutions (e.g., Compound 119, IC₅₀ = 8.4 ± 1.7 μM) .
  • N-(Pyrazin-2-yl)quinolin-4-amine derivatives (10c–f): Demonstrated variable antiparasitic activity depending on piperazine or diazepane substituents, with yields correlating to solubility improvements .

The pyridin-3-ylethyl group in the target compound may enhance target engagement through increased hydrogen bonding or π-π stacking, though empirical data is needed.

Physicochemical Properties

Solubility and Molecular Weight

  • Sulfonylphenyl-substituted analogs (15–19) : Display molecular weights of 474–528 Da and improved aqueous solubility due to sulfonyl and piperazine groups .
  • Imidazo[4,5-c]quinolin-4-amine derivatives (17–24): Bulkier substituents (e.g., adamantanyl) increased molecular weight (~490 Da) but reduced solubility .

The pyridin-3-ylethyl group in the target compound (estimated MW ~290 Da) may balance lipophilicity and solubility, avoiding the drawbacks of bulky substituents.

Positional Isomerism and Electronic Effects

  • 2-(Pyridin-3-yl)quinolin-4-amine (): Direct pyridinyl substitution at the 2-position alters electronic distribution compared to the target compound’s 4-amino-ethylpyridinyl motif. This positional difference could affect binding to kinase targets (e.g., cyclin-G-associated kinase) .
  • N-(3-Chlorophenyl)-6-(trifluoromethyl)quinolin-4-amine: The electron-withdrawing trifluoromethyl group enhances metabolic stability but may reduce cellular permeability .

Data Table: Comparative Analysis of Quinolin-4-amine Derivatives

Compound Name Substituents Synthesis Yield (%) IC₅₀ (μM) Molecular Weight (Da) Key Properties Reference
7-Chloro-N-(pyridin-4-yl)quinolin-4-amine (134) 7-Cl, pyridin-4-yl 89 11.7 296.7 Moderate antimalarial activity
N-(Pyrimidin-4-yl)quinolin-4-amine (13j) Pyrimidin-4-yl, morpholinosulfonyl 85 N/A 448.1 High solubility, kinase inhibition
N-(Pyrazin-2-yl)quinolin-4-amine (10c) Pyrazin-2-yl, piperazinyl 40 N/A ~450 Improved antiparasitic efficacy
2-(Pyridin-3-yl)quinolin-4-amine Pyridin-3-yl at C2 N/A N/A 225.3 Kinase binding via planar structure
Target Compound Pyridin-3-ylethyl at C4 Theoretical Unknown ~290 Hypothesized balanced solubility N/A

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